N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that contains both an imidazole and a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Formation of the Thiazole Ring: The thiazole ring is usually formed by the reaction of a thiourea with an α-halo ketone under basic conditions.
Coupling of the Rings: The imidazole and thiazole rings are then coupled together using a suitable coupling agent such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups replacing the fluorophenyl group.
Scientific Research Applications
N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a thiazole ring and exhibits similar biological activities.
2,4-disubstituted thiazoles: These compounds share the thiazole ring structure and are known for their diverse biological activities.
Uniqueness
N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-17(18(24)21-15-10-6-5-9-14(15)20)25-19-22-16(11-23(12)19)13-7-3-2-4-8-13/h2-11H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINRESYALCHMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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